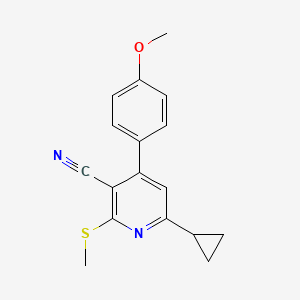

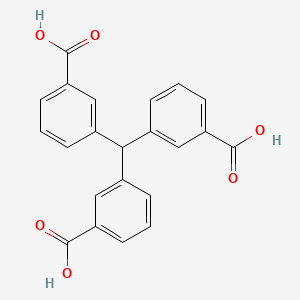

8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For instance, the synthesis of morpholine derivatives can involve refluxing specific precursors with morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Similarly, cross-recyclization reactions have been used to synthesize tetrahydroquinoline derivatives, demonstrating the versatility of methods available for constructing complex heterocyclic compounds (V. D. Dyachenko & A. D. Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using techniques such as X-ray diffraction, revealing details about the crystal system, lattice parameters, and molecular geometry. Such studies confirm the specific spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical family can participate in a variety of chemical reactions, including reversible reactions and kinetically controlled reactions, to yield diverse derivatives. These reactions often involve intermediates such as enolate or C-anion, leading to the formation of structurally varied products (Walid Fathalla et al., 2002). The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the molecule's potential applications in synthesis and drug design.

Scientific Research Applications

Synthesis and Characterization

A study by Mamatha S.V et al. (2019) discusses the synthesis of a compound similar to 8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. The compound was synthesized through a reflux process and characterized using NMR, IR, and Mass spectral studies. The crystal structure was confirmed by X-ray diffraction, indicating its monoclinic system. This synthesis process highlights the complex chemical procedures involved in creating such intricate molecules (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Biological Activities

The compound synthesized by Mamatha S.V et al. was also screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein. The compound showed remarkable anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity, indicating its potential use in medical research and drug development (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Inhibitory Properties

A study by R. Alexander et al. (2008) investigated 4-(1,3-Thiazol-2-yl)morpholine derivatives and identified them as potent and selective inhibitors of phosphoinositide 3-kinase. This study's findings suggest potential applications in cancer research, particularly in developing new therapeutic agents for tumor growth inhibition (R. Alexander et al., 2008).

Anticancer Applications

An abstract from the 101st Annual Meeting of the American Association for Cancer Research by K. Redda et al. (2010) discussed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study indicates the potential use of such compounds in developing new and safer anticancer drugs, highlighting their significant role in pharmaceutical research (K. Redda, Madhavi Gangapuram, & Tiffany W. Ardley, 2010).

properties

IUPAC Name |

(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c21-17(15-11-25-12-18-15)19-5-4-13-2-1-3-16(14(13)10-19)26(22,23)20-6-8-24-9-7-20/h1-3,11-12H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFCTKVTGNEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3)C(=O)C4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)